molecular formula C13H31N2+ B14192996 N-[3-(Dimethylamino)propyl]-N,N,4-trimethylpentan-1-aminium CAS No. 918158-38-0

N-[3-(Dimethylamino)propyl]-N,N,4-trimethylpentan-1-aminium

Katalognummer: B14192996
CAS-Nummer: 918158-38-0
Molekulargewicht: 215.40 g/mol
InChI-Schlüssel: PXLMEEFWTFSMKU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[3-(Dimethylamino)propyl]-N,N,4-trimethylpentan-1-aminium is a quaternary ammonium compound known for its versatile applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its water solubility and reactivity, making it a valuable component in numerous chemical processes and products.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(Dimethylamino)propyl]-N,N,4-trimethylpentan-1-aminium typically involves the reaction of dimethylaminopropylamine with a suitable alkylating agent. One common method is the reaction between dimethylamine and acrylonitrile, followed by hydrogenation to yield the desired compound . The reaction conditions often include the use of solvents like toluene and temperatures around 70°C .

Industrial Production Methods

Industrial production of this compound involves large-scale chemical reactions under controlled conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product in its desired form .

Analyse Chemischer Reaktionen

Types of Reactions

N-[3-(Dimethylamino)propyl]-N,N,4-trimethylpentan-1-aminium undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines and other reduced forms.

    Substitution: It can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various alkylating agents for substitution reactions. The conditions typically involve controlled temperatures and the use of catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Wirkmechanismus

The mechanism of action of N-[3-(Dimethylamino)propyl]-N,N,4-trimethylpentan-1-aminium involves its interaction with molecular targets such as nucleic acids and proteins. The compound’s cationic nature allows it to form complexes with negatively charged molecules, facilitating their transport and delivery within biological systems. This interaction is crucial for its role in gene delivery and drug delivery applications .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-[3-(Dimethylamino)propyl]-N,N,4-trimethylpentan-1-aminium stands out due to its unique combination of water solubility, reactivity, and ability to form stable complexes with nucleic acids. These properties make it particularly valuable in gene delivery and drug delivery systems, where efficient transport and delivery of therapeutic agents are essential .

Eigenschaften

CAS-Nummer

918158-38-0

Molekularformel

C13H31N2+

Molekulargewicht

215.40 g/mol

IUPAC-Name

3-(dimethylamino)propyl-dimethyl-(4-methylpentyl)azanium

InChI

InChI=1S/C13H31N2/c1-13(2)9-7-11-15(5,6)12-8-10-14(3)4/h13H,7-12H2,1-6H3/q+1

InChI-Schlüssel

PXLMEEFWTFSMKU-UHFFFAOYSA-N

Kanonische SMILES

CC(C)CCC[N+](C)(C)CCCN(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.